1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride
Overview
Description
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H18N4.2ClH. It is known for its unique structure, which includes a cyclopenta[d]pyrimidine ring fused with a piperidine ring.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb), also known as akt .
Mode of Action
Similar compounds have been found to provide atp-competitive, nano-molar inhibition of pkb .
Biochemical Pathways
Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Result of Action
Similar compounds have been found to promote cell proliferation and survival .
Biochemical Analysis
Biochemical Properties
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit protein kinase B (PKB or Akt), a key component in intracellular signaling pathways that regulate growth and survival . The compound’s interaction with PKB involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been observed to inhibit the PI3K-PKB-mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . This inhibition affects various cellular processes, including protein synthesis, cell cycle progression, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an ATP-competitive inhibitor of PKB, binding to the enzyme’s ATP-binding site and preventing its activation . This inhibition disrupts the phosphorylation of downstream targets, leading to alterations in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound has been associated with sustained inhibition of PKB activity and prolonged anti-proliferative effects in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys . These metabolic processes influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells affects its activity and function, with higher concentrations observed in the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, influencing its function and efficacy .
Preparation Methods
The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of a cyclopenta[d]pyrimidine derivative with piperidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The resulting product is then purified and converted into its dihydrochloride salt form .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Comparison with Similar Compounds
1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
Cyclopenta[d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds with a piperidine ring can have diverse applications and properties, depending on the attached functional groups.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.2ClH/c13-9-4-6-16(7-5-9)12-10-2-1-3-11(10)14-8-15-12;;/h8-9H,1-7,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYMKQQXBYWFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCC(CC3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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